molecular formula C7H4ClF3O B1586134 2-Chloro-4-(trifluoromethyl)phenol CAS No. 35852-58-5

2-Chloro-4-(trifluoromethyl)phenol

Cat. No.: B1586134
CAS No.: 35852-58-5
M. Wt: 196.55 g/mol
InChI Key: YNWKEXMSQQUMEL-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O. It is a phenol derivative where the hydrogen atoms on the benzene ring are substituted by chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for 24 hours . Another method involves the condensation of 3,4-dichlorotrifluoromethylbenzene with m-salicylic acid in the presence of a polar solvent and an alkaline compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale nucleophilic aromatic substitution reactions. The process involves the use of high-pressure reactors and controlled temperature conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: It can undergo electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)phenol is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWKEXMSQQUMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371472
Record name 2-chloro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35852-58-5
Record name 2-chloro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)phenol
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Synthesis routes and methods I

Procedure details

A mixture of 0.5 mol of propenyl 4-trifluoromethylphenyl ether, 0.25 mol of pentaerythritol and 5 g of p-toluenesulphonic acid in 500 ml of carbon tetrachloride was stirred and refluxed under nitrogen for 40 minutes. The resulting solution was washed with 250 ml of water, and then dried by azeotroping 150 ml solvent in vacuo. After addition of 150 ml of fresh carbon tetrachloride, chlorine was passed into the solution for 2 hours, after which the solution was washed with 250 ml of water and the solvent was evaporated. The remaining product was purified by fractional distillation to give 74.8 g of 2chloro-4-trifluoromethylphenol, b.p: 52°-53.5° C. at 6 Torr., which was identified and shown by gas chromatography to have a purity of greater than 97%.
Name
propenyl 4-trifluoromethylphenyl ether
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Chlorine gas is passed through a flow meter into a solution of α,α,α-trifluoro-p-cresol (4.05 g. 0.025 mole) in ethylene dichloride (200 ml.) at 0° C. until the theoretical volume has been absorbed. The solvent is stripped off and the residue distilled to give 2-chloro-α,α,α-trifluoro-p- cresol (3.5 g. 71%) b.p. 80°-82° C. at 33 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-chloro-4-(trifluoromethyl)phenol in the context of acifluorfen usage?

A1: this compound is identified as one of the photoproducts generated during the UV degradation of the herbicide acifluorfen. [] This is significant because the photochemical breakdown of pesticides like acifluorfen can lead to the formation of compounds with potentially different toxicological profiles than the parent compound.

Q2: Does the research indicate any toxicological concerns regarding this compound?

A2: While the study doesn't directly investigate the toxicity of this compound in isolation, it highlights that the mixture of photoproducts generated from acifluorfen exposure to UV light exhibited significant toxicity to Daphnia magna. [] This finding underscores the importance of further research into the individual toxicity profiles of acifluorfen photoproducts, including this compound, to fully understand their potential environmental impact.

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